![molecular formula C19H16N2O3S B2719907 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 2097862-33-2](/img/structure/B2719907.png)

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

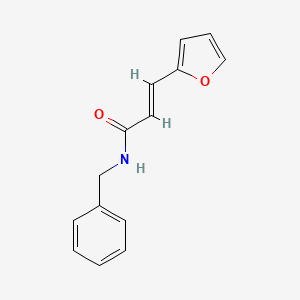

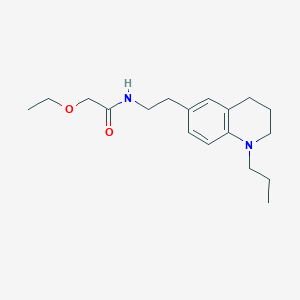

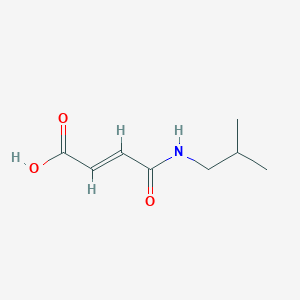

“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide” is a complex organic compound. The compound contains a benzofuran moiety, which is a heterocyclic compound . It also contains a thiazole moiety, which is a ring structure containing nitrogen and sulfur .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures including a benzofuran and a thiazole . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Without specific information on the reaction conditions, it’s difficult to predict the exact reactions .

Scientific Research Applications

Metabolism and Disposition in Humans

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide, through its related compound SB-649868, was studied for its metabolism and disposition in humans. The study explored the elimination of drug-related material, primarily through feces, and identified the principal circulating components in plasma. This research indicated extensive metabolism, with significant insights into the pathways involved, such as oxidation of the benzofuran ring (Renzulli et al., 2011).

Gelation Behavior

N-(thiazol-2-yl)benzamide derivatives, which relate closely to the chemical structure of interest, have been synthesized and investigated for their gelation behavior. This research provides insights into the influence of methyl functionality and non-covalent interactions on gelation, emphasizing the role of crystal engineering in understanding material properties (Yadav & Ballabh, 2020).

Synthesis Techniques

Studies have also focused on the synthesis of related compounds, offering insights into efficient, cleaner, and faster methods. For example, the microwave-assisted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides highlights advancements in synthetic techniques that are relevant for producing compounds with similar structures (Saeed, 2009).

Antimicrobial and Anticancer Activity

The synthesis of novel series of compounds integrating benzofuran moieties has shown potential antimicrobial and anticancer activities. These compounds, by virtue of their structural features, offer insights into the development of new therapeutic agents. Such research underscores the biomedical applications of benzofuran and thiazole derivatives in treating infections and cancer (Idrees et al., 2020).

Molecular Interactions and Synthesis Pathways

Research has delved into the molecular interactions and synthesis pathways of benzofuran and thiazole derivatives. For instance, the study on the reaction of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea offers valuable information on the chemical behavior and potential transformations of compounds with similar structural frameworks (Kammel et al., 2015).

Mechanism of Action

Target of Action

The primary targets of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide Benzofuran compounds, which are part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

The specific mode of action of This compound It is known that benzofuran compounds can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

The exact biochemical pathways affected by This compound Benzofuran compounds are known to affect multiple biochemical pathways due to their diverse pharmacological activities .

Result of Action

The molecular and cellular effects of This compound Benzofuran compounds have been shown to exhibit strong biological activities, suggesting that they may have significant molecular and cellular effects .

Safety and Hazards

properties

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c22-18(21-11-14-12-23-17-4-2-1-3-16(14)17)13-5-7-15(8-6-13)24-19-20-9-10-25-19/h1-10,14H,11-12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCGSVSFOCNITB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2719836.png)

![Benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2719844.png)

![N-[2-(1-Adamantyloxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2719846.png)